molecular formula C14H15N3O B15053884 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide

3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide

Cat. No.: B15053884
M. Wt: 241.29 g/mol
InChI Key: DXIRWPHFEUCYTP-VMPITWQZSA-N
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Description

3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with N,N-dimethylacrylamide under specific conditions. One common method is the Claisen-Schmidt condensation, which involves the use of aqueous sodium hydroxide in methanol to yield the desired product . The reaction is usually carried out at room temperature and requires purification by silica gel column chromatography to achieve high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects . The acrylamide moiety can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an imidazole ring, phenyl group, and acrylamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

(E)-3-(4-imidazol-1-ylphenyl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C14H15N3O/c1-16(2)14(18)8-5-12-3-6-13(7-4-12)17-10-9-15-11-17/h3-11H,1-2H3/b8-5+

InChI Key

DXIRWPHFEUCYTP-VMPITWQZSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2

Canonical SMILES

CN(C)C(=O)C=CC1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

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